molecular formula C10H20N4O B565861 1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one CAS No. 220182-11-6

1,​4,​7,​10-​Tetraazabicyclo[8.2.​2]​tetradecan-​11-​one

Cat. No.: B565861
CAS No.: 220182-11-6
M. Wt: 212.297
InChI Key: ASZOLYZWJGOQDY-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a bicyclic tetraazamacrocycle characterized by its rigid scaffold formed via two ethylene cross-bridges (denoted by the [8.2.2] notation) and a ketone group at position 11. This compound was first patented as a precursor for synthesizing tetraazamacrocycles, which are critical in coordination chemistry and radiopharmaceutical applications . However, its direct applications remain less explored compared to derivatives like CB-TE2A or DOTA, which are functionalized with pendant arms for metal chelation.

Properties

CAS No.

220182-11-6

Molecular Formula

C10H20N4O

Molecular Weight

212.297

IUPAC Name

1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one

InChI

InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2

InChI Key

ASZOLYZWJGOQDY-UHFFFAOYSA-N

SMILES

C1CNCCN2CCN(CCN1)CC2=O

Origin of Product

United States

Preparation Methods

Cyclization via Piperazine-Mediated Rearrangement

The primary synthesis route involves the cyclization of 2′,4′,6′,8′-decahydro-tetraazacyclopent[fg]acenaphthylene (compound II) using piperazine under controlled conditions. This method leverages the nucleophilic properties of piperazine to facilitate ring expansion and lactam formation.

Reaction Conditions :

  • Substrate : Compound II, synthesized from triethylenetriamine and glyoxal derivatives.

  • Catalyst : Piperazine (2–20 mol per mol of compound II).

  • Temperature : 80–100°C.

  • pH : Slightly acidic to basic (5–9).

  • Solvent : Aqueous or water-soluble organic solvents.

The reaction proceeds via nucleophilic attack by piperazine on the bicyclic intermediate, followed by elimination of water to form the lactam. Post-reaction, the mixture is alkalinized, concentrated, and extracted with toluene. Piperazine is recovered via cooling and filtration, enabling recycling. The crude product is recrystallized from toluene, yielding high-purity bicyclic lactam (>95% by HPLC).

Alternative Pathway via Diethylenetriamine Hydrolysis

A secondary method involves the hydrolysis of intermediate 3H,6H-octahydro-2a,5,6,8a-tetraazacenaphthylene (compound IV) using diethylenetriamine (DETA). While less direct, this route avoids piperazine dependency and is advantageous for large-scale production.

Key Steps :

  • Glyoxal Condensation : Triethylenetetramine reacts with glyoxal to form compound IV.

  • Hydrolysis : Compound IV undergoes hydrolysis with DETA (5–10 mol per mol of IV) at 90–120°C and pH 5–9.

  • Acidification : The product is precipitated as the tetrahydrochloride salt, which is subsequently neutralized to yield the free base.

Optimization and Scalability

Piperazine Recycling and Yield Enhancement

The piperazine-mediated method achieves an 85–90% yield, with piperazine recovery rates exceeding 70%. Critical optimizations include:

  • Temperature Control : Maintaining 80–100°C prevents side reactions such as over-alkylation.

  • Ion-Exchange Purification : Residual inorganic anions (e.g., phosphate) are removed using ion-exchange resins, improving product purity.

Industrial-Scale Adaptations

The DETA-based method is preferred for industrial applications due to simplified purification. For example, a pilot-scale process produced 3.71 kg of bicyclic lactam with a 78% yield after recrystallization from toluene. Key adaptations include:

  • Continuous pH Monitoring : Automated systems maintain pH 6–8 during hydrolysis.

  • Solvent Recovery : Toluene is distilled and reused, reducing waste.

Comparative Analysis of Methods

Parameter Piperazine Method DETA Method
Yield 85–90%75–80%
Reaction Time 12–24 h24–48 h
Catalyst Recyclability High (70% recovery)Not applicable
Purity >95%>90%
Scalability ModerateHigh

Mechanistic Insights and Side Reactions

Lactamization vs. Oligomerization

Competing oligomerization is minimized by:

  • Stoichiometric Excess of Piperazine : Ensures complete consumption of compound II.

  • Inert Atmosphere : Prevents oxidation of intermediates.

Byproduct Formation

Major byproducts include:

  • Unreacted Compound II : Removed via toluene extraction.

  • DETA Adducts : Eliminated through acid precipitation.

Applications in Macrocycle Synthesis

The bicyclic lactam serves as a precursor for 1,4,7,10-tetraazacyclododecane (Cyclen), which is alkylated to form ligands for gadolinium-based contrast agents (e.g., Gadoteridol). Direct use of the lactam bypasses Cyclen isolation, streamlining the synthesis of tetraazamacrocycles .

Chemical Reactions Analysis

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Chelating Agent for Metal Ions

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is recognized for its ability to form stable complexes with bi-trivalent metal ions (e.g., gadolinium). These complexes are crucial in medical imaging and targeted drug delivery systems. The compound acts as a chelating agent, which enhances the solubility and bioavailability of metal ions in therapeutic applications.

  • Case Study : A study highlighted its use in MRI contrast agents where gadolinium complexes were formed to improve imaging quality while minimizing toxicity risks associated with free gadolinium ions .

Antibacterial Properties

Recent research has indicated that derivatives of 1,4,7,10-tetraazabicyclo[8.2.2]tetradecan-11-one exhibit antibacterial activity against various pathogens. This property is particularly relevant in developing new antibiotics.

  • Case Study : A publication demonstrated the synthesis of tetracationic compounds based on this bicyclic structure, which showed promising antibacterial effects against Gram-positive bacteria .

Material Science

Polymer Chemistry

The compound serves as a precursor for synthesizing functionalized polymers with enhanced properties. Its unique structure allows for the incorporation into polymer chains to create materials with specific mechanical and thermal characteristics.

  • Data Table: Polymer Properties
Polymer TypePropertiesApplication Area
Functionalized PolyurethaneImproved tensile strengthCoatings and adhesives
Biodegradable PolymersEnhanced degradation rateEnvironmental applications

Analytical Chemistry

Sensing Applications

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is utilized in sensor technology due to its ability to selectively bind metal ions. This selectivity allows for the development of sensors that can detect trace amounts of metals in various environments.

  • Case Study : Research has shown that sensors incorporating this compound can detect lead ions in water samples at low concentrations, demonstrating its potential for environmental monitoring .

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one primarily involves its ability to chelate metal ions. This chelation process is crucial in its role as an intermediate in the synthesis of MRI contrast agents. The compound’s nitrogen atoms coordinate with metal ions, forming stable complexes that enhance the contrast in MRI imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include:

Compound Name Structure (Bridge Notation) Key Functional Groups Chelated Metals (Examples) Applications
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one [8.2.2] Ketone (position 11) Limited data Macrocycle precursor
CB-TE2A (4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) [6.6.2] Carboxymethyl groups Cu(II), Mn(II) PET imaging (⁶⁴Cu), radiopharmaceuticals
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) Monocyclic (no bridges) Four acetate groups Gd(III), Cu(II), La(III) MRI contrast agents, radiotherapy
TE2A (1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) Monocyclic (no bridges) Four acetate groups Cu(II) Less stable than CB-TE2A
CB-DO2A (4,10-bis(carboxymethyl)-1,4,7,10-tetraazabicyclo[5.5.2]tetradecane) [5.5.2] Carboxymethyl groups Mn(II), Gd(III) Emerging MRI contrast agents

Key Observations:

  • Bridge Architecture : The [8.2.2] bicyclic framework of the target compound differs from CB-TE2A ([6.6.2]) and CB-DO2A ([5.5.2]), altering cavity size and metal selectivity. Smaller bridges (e.g., [5.5.2]) favor smaller ions like Mn(II), while larger cavities (e.g., [6.6.2]) accommodate Cu(II) .
  • Functional Groups : Unlike carboxymethyl-modified analogs (CB-TE2A, DOTA), the ketone group in 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one limits its direct use in metal chelation but positions it as a synthetic intermediate for functionalized macrocycles .

Stability and Chelation Performance

  • Kinetic Stability: Cross-bridged ligands like CB-TE2A exhibit superior kinetic stability over monocyclic DOTA and TETA. For example, [⁶⁴Cu]Cu-CB-TE2A complexes show <5% dissociation over 48 hours in serum, whereas [⁶⁴Cu]Cu-DOTA dissociates >30% under similar conditions . The rigid [8.2.2] scaffold of the target compound may offer analogous stability but requires experimental validation.
  • Thermodynamic Stability: CB-TE2A forms more stable Cu(II) complexes (log K = 23.1) than DOTA (log K = 21.5) . The absence of carboxylate arms in 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one likely reduces its affinity for hard Lewis acids like Gd(III) or La(III), which prefer oxygen-rich donors (e.g., DOTA) .

Biological Activity

1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one (often referred to as TABT) is a bicyclic compound with significant implications in medicinal chemistry and bioimaging. This compound is characterized by its unique structure that includes four nitrogen atoms within its bicyclic framework, which contributes to its biological activity and potential therapeutic applications.

  • Molecular Formula : C₁₄H₂₄N₄O₅
  • Molecular Weight : 328.36 g/mol
  • CAS Number : 220182-19-4
  • SMILES Notation : OC(=O)CN1CCN(CC(=O)O)CCN2CCN(CC1)CC2=O

Biological Activity Overview

TABT has been studied for its biological activity, particularly in the context of radiopharmaceuticals and targeted therapy. The compound's ability to bind metal ions enhances its utility in imaging techniques and therapeutic applications.

The biological activity of TABT is primarily attributed to its ability to chelate metal ions, which can be utilized in:

  • Targeted Radiotherapy : By conjugating with radioisotopes, TABT can deliver localized radiation to tumor sites.
  • Bioimaging : Its chelation properties make it suitable for use as a contrast agent in imaging techniques such as MRI and PET scans.

Study 1: Radiolabeled Antagonists

In a comparative study evaluating radiolabeled compounds targeting the gastrin-releasing peptide receptor (GRPR), it was found that TABT derivatives exhibited promising binding affinities and biodistribution profiles. The antagonist potency was assessed using various cell lines, revealing an IC50 value of approximately 14 nmol/L for one of the derivatives, indicating effective receptor antagonism and potential for therapeutic use in GRPR-positive tumors .

Study 2: Imaging Applications

Research has demonstrated that TABT-based compounds can significantly improve imaging quality in preclinical models. For instance, a study highlighted the superior targeting properties of a TABT derivative compared to traditional agonists in terms of tumor uptake and retention . This positions TABT as a valuable candidate for further development in imaging technologies.

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
TABT220182-19-4328.36 g/molRadiopharmaceuticals, Imaging
RM1Not specifiedNot specifiedGRPR targeting

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one, and how can purity be optimized during synthesis?

  • Methodology : The compound is typically synthesized via cyclization reactions involving bromoacetamide derivatives and amines. For example, intermediates like 1,4,7,10-tetraazabicyclo[8.2.2]tetradecane-11,12-dione are prepared by reacting cyclen derivatives with bromoacetyl bromide in dichloromethane, followed by hydrolysis and purification via preparative HPLC using C18 columns . To optimize purity, flash chromatography (e.g., silica gel, eluent: methanol/dichloromethane) and recrystallization in ethanol are recommended. Monitoring reaction progress with LC-MS (e.g., Waters SQD 3100 MS detector) ensures intermediate stability .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. For NMR, characteristic peaks include δ ~3.2–3.8 ppm (methylene protons in the bicyclic framework) and δ ~170 ppm (carbonyl carbons). HRMS should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₂₀N₄O). X-ray crystallography can resolve ambiguities in stereochemistry, though crystallization may require slow evaporation in acetonitrile .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or dermal exposure. For spills, neutralize with 5% sodium bicarbonate and dispose of contaminated materials via hazardous waste protocols. Storage should be in airtight containers under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can ligand modifications (e.g., pendant arms or benzyl groups) alter the chelation properties of this compound for metal-ion coordination?

  • Methodology : Introduce pendant arms (e.g., carboxylate or amide groups) via nucleophilic substitution at the secondary amines. For example, reacting the parent compound with benzyl bromide in the presence of K₂CO₃ yields N,N'-dibenzyl derivatives. Characterize metal complexes (e.g., Cu²⁺) using cyclic voltammetry to assess redox stability and X-ray diffraction to determine coordination geometry (e.g., distorted octahedral vs. square pyramidal) . Stability constants (log K) can be measured via potentiometric titrations in aqueous solutions at varying pH (2–12) .

Q. What strategies resolve contradictions between NMR and X-ray crystallography data in structural studies of metal complexes?

  • Methodology : Discrepancies often arise from dynamic effects (e.g., fluxionality in solution) vs. static solid-state structures. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence temperatures for methylene protons). Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic data to identify dominant conformers .

Q. How does the compound’s thermodynamic stability vary under physiological conditions, and how can this be leveraged for biomedical applications?

  • Methodology : Assess stability via challenge experiments with competing ligands (e.g., EDTA or transferrin) in simulated body fluid (pH 7.4, 37°C). Radiolabel the compound with ⁶⁴Cu and track dissociation rates using size-exclusion chromatography or PET imaging in murine models. Modify the macrocycle with hydrophilic groups (e.g., sulfonate) to enhance serum stability .

Methodological Challenges and Data Analysis

Q. How can researchers optimize HPLC separation protocols for derivatives of this compound?

  • Methodology : Use reversed-phase HPLC (e.g., Waters Atlantis® T3 C18 column) with gradient elution (0.1% TFA in water/acetonitrile). Adjust column temperature (30–50°C) and flow rate (1.0–1.5 mL/min) to improve peak resolution. For charged derivatives, ion-pairing agents (e.g., 10 mM ammonium acetate) enhance retention .

Q. What statistical approaches are suitable for analyzing discrepancies in relaxivity measurements of MRI contrast agents based on this compound?

  • Methodology : Perform linear regression analysis of longitudinal (T₁) and transverse (T₂) relaxation times across multiple magnetic field strengths (0.5–7.0 T). Use ANOVA to identify outliers caused by paramagnetic impurities or pH variations. Validate with phantom imaging studies in agarose gels .

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